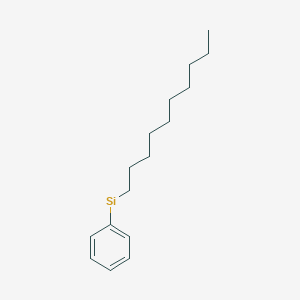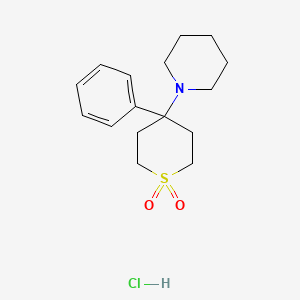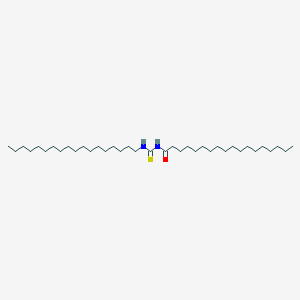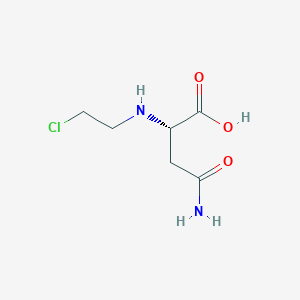
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- is a chemical compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- can be achieved through a chemo-enzymatic pathway. One method involves starting from sinapic acid, a naturally occurring compound found in plants like mustard and rapeseed. The process includes a one-pot two-step chemo-enzymatic pathway that converts sinapic acid into 6-hydroxy-5,7-dimethoxy-2-naphthoic acid . This method is considered sustainable and efficient, utilizing simple filtration as a purification step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the chemo-enzymatic synthesis mentioned above provides a scalable approach. The use of biocatalysis and green chemistry principles ensures that the process is environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Medicine: Its potential therapeutic effects are being explored, particularly in the context of anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- involves its interaction with various molecular targets and pathways. Its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage. The compound may also inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Syringaldehyde: 3,5-Dimethoxy-4-hydroxybenzaldehyde, known for its antioxidant and antimicrobial properties.
2-Naphthalenecarboxylic acid: A simpler analog without the hydroxy and methoxy groups, used in various chemical applications.
Uniqueness
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- stands out due to its specific functional groups, which confer unique chemical properties
Eigenschaften
CAS-Nummer |
23204-42-4 |
|---|---|
Molekularformel |
C13H12O5 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
6-hydroxy-5,7-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-17-10-6-8-5-7(13(15)16)3-4-9(8)12(18-2)11(10)14/h3-6,14H,1-2H3,(H,15,16) |
InChI-Schlüssel |
VVDSTIJVPBCANN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C=CC(=CC2=C1)C(=O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



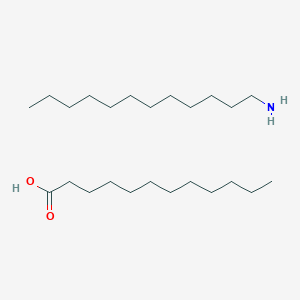


![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

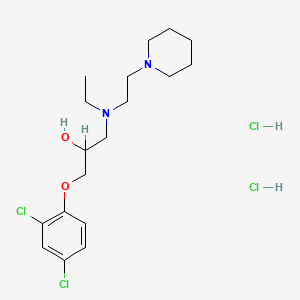
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
